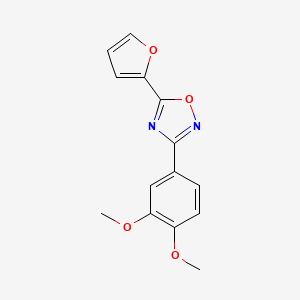

3-(3,4-dimethoxyphenyl)-5-(2-furyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including 3-(3,4-dimethoxyphenyl)-5-(2-furyl)-1,2,4-oxadiazole, typically involves cyclization reactions under specific conditions. For instance, 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles can be synthesized by the cyclization of 5-(4′-chlorophenyl)-2-furancarboxylic acid and aroyl hydrazines in the presence of phosphorus oxychloride under microwave irradiation, offering advantages such as high yield, increased reaction rate, and simplified work-up procedures (Li Zheng, 2004).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives, including the target compound, is characterized by the presence of a 1,3,4-oxadiazole ring, which significantly influences their chemical properties and biological activities. The X-ray crystallography studies provide insights into the spatial arrangement and bond lengths, essential for understanding the compound's reactivity and interactions with biological targets (G. Reck et al., 2003).

Chemical Reactions and Properties

1,3,4-Oxadiazoles are reactive towards various chemical agents and conditions, leading to a wide range of derivatives with potential biological activities. For example, N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide derivatives can be synthesized via cyclization reactions, demonstrating the versatility of the oxadiazole ring in chemical synthesis (Linhong Jin et al., 2006).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives, such as melting points, solubility, and crystalline structure, are influenced by the nature of substituents on the oxadiazole ring. These properties are crucial for the compound's application in drug formulation and material science. For instance, different polymorphic forms of a compound can exhibit significantly different physical properties, affecting its stability and usability (G. Reck et al., 2003).

Chemical Properties Analysis

The chemical properties of 1,3,4-oxadiazole derivatives, including reactivity, stability, and interactions with other molecules, are central to their application in medicinal chemistry and material science. For example, the electron-withdrawing effect of the oxadiazole ring can influence the electronic properties of conjugated systems, affecting their optical and electronic applications (Changsheng Wang et al., 2006).

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

One of the primary focuses in the research of 1,3,4-oxadiazole derivatives is the development of efficient synthesis methods. For instance, Zheng et al. (2004) reported a novel synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles using microwave irradiation, which offers advantages such as high yield, increased reaction rate, and simplified work-up procedures over traditional methods (Zheng, 2004).

Antimicrobial and Anti-Proliferative Activities

The antimicrobial and anti-proliferative activities of 1,3,4-oxadiazole derivatives have been extensively studied. Al-Wahaibi et al. (2021) synthesized N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione and evaluated their in vitro inhibitory activity against pathogenic bacteria and fungi, as well as their anti-proliferative activity against several human cancer cell lines. This research demonstrated that certain derivatives exhibit broad-spectrum antibacterial activities and potent anti-proliferative effects against cancer cell lines (Al-Wahaibi et al., 2021).

Anticancer Evaluation

Polkam et al. (2021) designed and synthesized new 1,3,4-oxadiazole derivatives with 2,5-dimethoxyphenyl substituents, showing superior anticancer activity against an array of human cancer cells, highlighting their potential as anticancer agents (Polkam et al., 2021).

Luminescent Properties

Mikhailov et al. (2018) studied the spectral luminescent properties of 2-aryl-5-(2,6-dimethoxyphenyl)-1H-1,3,4-oxadiazoles, revealing their potential applications in materials science due to their high quantum yield in polar and nonpolar solvents (Mikhailov et al., 2018).

Molecular Docking and Drug Design

Research also explores the design and synthesis of 1,3,4-oxadiazole derivatives for drug development, including studies on their interaction with biological targets through molecular docking. Ahsan et al. (2017) reported on the rationale design, synthesis, cytotoxicity evaluation, and molecular docking studies of 1,3,4-oxadiazole analogues, showing promising results as tubulin inhibitors and cytotoxic agents, which could contribute to future anticancer drug development (Ahsan et al., 2017).

Eigenschaften

IUPAC Name |

3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-17-10-6-5-9(8-12(10)18-2)13-15-14(20-16-13)11-4-3-7-19-11/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPIQGIKLKUTEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B5539028.png)

![1-[(2-fluorophenyl)sulfonyl]azepane](/img/structure/B5539030.png)

![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5539036.png)

![N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5539040.png)

![ethyl 8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5539042.png)

![2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5539050.png)

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5539069.png)

![1-methyl-4-(4-methyl-1-piperazinyl)-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B5539083.png)

![(6-bromo-4-quinazolinyl)[2-(dimethylamino)ethyl]amine](/img/structure/B5539091.png)

![N-[bis(dimethylamino)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5539092.png)

![N-(4-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5539099.png)

![3-(ethylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5539129.png)